molecular formula C20H22N2O4S B1679773 2-Mercaptoacetyl-phenylalanylphenylalanine CAS No. 110871-16-4

2-Mercaptoacetyl-phenylalanylphenylalanine

Cat. No.: B1679773
CAS No.: 110871-16-4
M. Wt: 386.5 g/mol
InChI Key: DPRJEBOTAKMRQV-IRXDYDNUSA-N
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Preparation Methods

The synthesis of phelorphan involves several steps, typically starting with the protection of amino groups followed by the coupling of amino acids. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The final deprotection step yields the active peptide . Industrial production methods may involve solid-phase peptide synthesis (SPPS) due to its efficiency and scalability.

Chemical Reactions Analysis

Phelorphan undergoes various chemical reactions, including:

Scientific Research Applications

Phelorphan has a wide range of scientific research applications:

Mechanism of Action

Phelorphan exerts its effects by inhibiting enkephalin-degrading enzymes, thereby increasing the levels of enkephalins in the body. These enzymes include aminopeptidase N and neutral endopeptidase. The inhibition of these enzymes leads to prolonged action of enkephalins, which can modulate pain perception and other physiological processes .

Comparison with Similar Compounds

Phelorphan can be compared with other enkephalinase inhibitors such as thiorphan and kelatorphan. While all these compounds inhibit enkephalin-degrading enzymes, phelorphan is unique due to its specific peptide structure and its ability to inhibit multiple enzymes simultaneously . This multi-target inhibition can result in more pronounced physiological effects compared to single-target inhibitors.

Similar Compounds

  • Thiorphan
  • Kelatorphan
  • Bestatin

Phelorphan’s unique structure and multi-target inhibition make it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

110871-16-4

Molecular Formula

C20H22N2O4S

Molecular Weight

386.5 g/mol

IUPAC Name

(2S)-3-phenyl-2-[[(2S)-3-phenyl-2-[(2-sulfanylacetyl)amino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C20H22N2O4S/c23-18(13-27)21-16(11-14-7-3-1-4-8-14)19(24)22-17(20(25)26)12-15-9-5-2-6-10-15/h1-10,16-17,27H,11-13H2,(H,21,23)(H,22,24)(H,25,26)/t16-,17-/m0/s1

InChI Key

DPRJEBOTAKMRQV-IRXDYDNUSA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)CS

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)CS

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)CS

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

sequence

XFF

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-mercaptoacetyl-L-phenylalanyl-L-phenylalanine
2-mercaptoacetyl-phenylalanylphenylalanine
phelorphan

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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